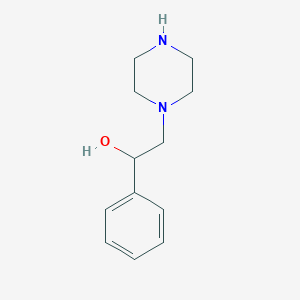
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1760-19-6 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-phenyl-2-(1-piperazinyl)ethanol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is 1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a solid substance at room temperature . It has a molecular weight of 206.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Staining
The synthetic dye Hoechst 33258, closely related to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol through its piperazine structure, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it invaluable in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through flow cytometry and other microscopy techniques. The compound's derivatives are also explored for potential uses as radioprotectors and topoisomerase inhibitors, indicating their broad utility in drug design and molecular biology research (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Design
Piperazine derivatives, including those structurally similar to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, have been extensively researched for their diverse therapeutic applications. These compounds are featured in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent profiles. Their flexibility as a pharmacophore allows for the design of molecules targeting a range of diseases, showcasing the compound's importance in the development of new therapeutic agents (Rathi et al., 2016).
Antimycobacterial Activity
Research into piperazine compounds has identified significant antimycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing the growing challenge of tuberculosis treatment, with structure-activity relationship (SAR) studies providing insights into the design of effective anti-TB agents (Girase et al., 2020).
Receptor Binding and Neuropharmacology
The arylcycloalkylamine structure, akin to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, is integral in the pharmacophoric groups of antipsychotic agents. Studies have explored how modifications to the arylalkyl substituents enhance the binding affinity and selectivity to D2-like receptors, pivotal in the treatment of neuropsychiatric disorders. This underscores the compound's role in developing medications targeting dopamine receptors, a key area in psychopharmacology research (Sikazwe et al., 2009).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUMKVNMORNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

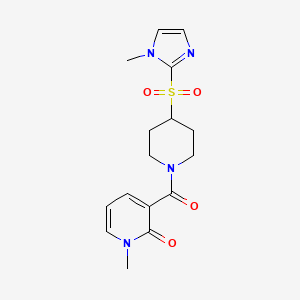
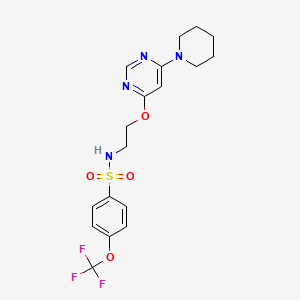
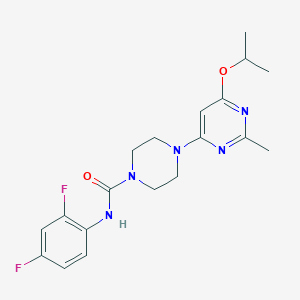
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)
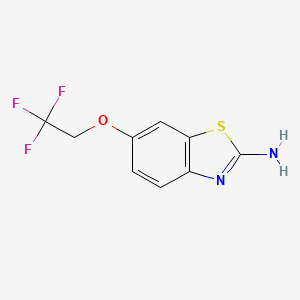
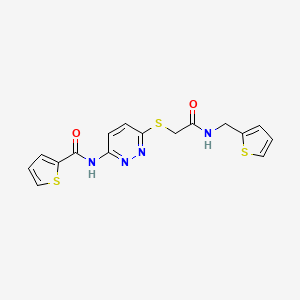
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)
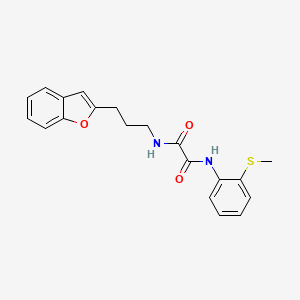
![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)
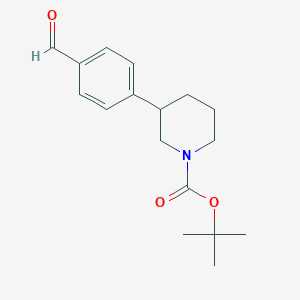
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)